molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2970472
CAS No.: 896357-65-6
M. Wt: 392.47
InChI Key: DAHHLIOMKAXOQA-UHFFFAOYSA-N
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Description

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound that falls within the category of complex heterocyclic compounds. It showcases a unique combination of structural features, which confer significant potential for diverse scientific applications, notably in medicinal chemistry and biochemical research. The intricate assembly of rings and functional groups makes it an interesting molecule for synthetic chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate generally involves a multi-step process that integrates several organic transformations. A plausible synthetic route could start from commercially available starting materials, such as a piperidine derivative and a quinoline precursor. Key steps in the synthesis include the sulfonylation of a quinoline ring, followed by the esterification of the piperidine derivative with methyl groups. Reaction conditions typically involve the use of strong acids or bases, catalysts, and controlled temperatures to ensure selective functionalization of the molecule.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and yield. High-throughput synthetic methods, such as continuous flow reactions or microwave-assisted synthesis, might be employed to expedite the production process. The reaction conditions are tightly controlled to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: It can be oxidized using strong oxidizing agents to yield sulfoxides or sulfones.

  • Reduction: Selective reduction can lead to the conversion of ketone groups to alcohols.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoline and piperidine rings, leading to a diverse array of derivatives.

Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), oxidizing agents (KMnO4, H2O2), and reducing agents (NaBH4, LiAlH4). Reaction conditions such as temperature, solvent, and pH are meticulously optimized to achieve desired selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the piperidine or quinoline rings.

Scientific Research Applications

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate has significant applications across several scientific fields:

  • Chemistry: As a reagent for synthesizing complex organic molecules, and as a model compound for studying reaction mechanisms.

  • Biology: Inhibits specific biological pathways, making it a useful tool for probing biochemical processes.

  • Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

  • Industry: Used in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for creating new polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its sulfonyl and carboxylate groups are key to its mechanism of action, as they can form strong interactions with protein binding sites. The quinoline and piperidine rings contribute to the molecule's overall stability and ability to cross cell membranes, allowing it to reach intracellular targets. The exact pathways involved vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Compared to other compounds with similar structural features, Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds might include other quinoline derivatives or sulfonyl-containing heterocycles. the specific arrangement of rings and substituents in this molecule confers distinct properties, such as enhanced reactivity in certain chemical reactions and specific binding affinities to biological targets.

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Properties

IUPAC Name

methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHLIOMKAXOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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